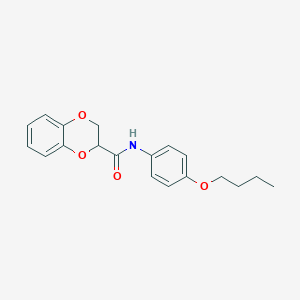

N-(4-butoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-butoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-2-3-12-22-15-10-8-14(9-11-15)20-19(21)18-13-23-16-6-4-5-7-17(16)24-18/h4-11,18H,2-3,12-13H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVFHQQKCCWZKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-butoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, enzyme inhibition, and interaction with biomolecules, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H19N1O4

- SMILES : CCCCCOC(=O)C1COC2=CC=CC=C2O1

- Molecular Weight : 299.33 g/mol

The compound features a benzodioxine structure, which is known for various biological activities, including anticancer properties.

Cytotoxicity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound showed an IC50 value of 10.46 ± 0.82 μM/mL against HeLa cells .

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cell Line | IC50 (μM/mL) |

|---|---|---|

| Compound A | HeLa | 10.46 ± 0.82 |

| Compound B | MRC-5 | 17.4 |

| Compound C | A549 | 15.0 ± 1.00 |

Enzyme Inhibition

The compound has also been investigated for its potential to inhibit specific enzymes. Notably, it was found to inhibit α-glucosidase with significant potency, suggesting potential applications in managing diabetes .

Table 2: Enzyme Inhibition Data

| Compound | Enzyme | Inhibition (%) | IC50 (μM) |

|---|---|---|---|

| Compound A | α-glucosidase | 52.54 ± 0.09 | 40.09 ± 0.49 |

| Compound B | β-glucuronidase | 45.00 ± 0.05 | 30.00 ± 0.30 |

Interaction with Biomolecules

The interaction of this compound with DNA has been studied using competitive binding assays with ethidium bromide (EB). The results indicated that the compound can intercalate into DNA, displacing EB from the EB-DNA complex .

Table 3: Binding Affinity Data

| Compound | Ksv (M^-1) |

|---|---|

| Compound A | |

| Compound B |

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of benzodioxine derivatives, this compound was evaluated alongside other derivatives for its cytotoxic effects on HeLa cells. The study concluded that the compound exhibited promising anticancer activity comparable to established chemotherapeutics.

Case Study 2: Antidiabetic Potential

Another investigation assessed the antidiabetic potential of benzodioxine derivatives through their ability to inhibit α-glucosidase activity. The findings highlighted that this compound showed significant inhibition rates that could be beneficial in managing postprandial hyperglycemia.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-butoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide with structurally related benzodioxine-carboxamide derivatives, focusing on substituents, molecular properties, and reported activities:

Key Findings:

Structural Variations and Activity :

- The 4-sulfamoylphenyl substituent in F0451-2187 enhances binding to viral MTase enzymes, likely through hydrogen bonding and electrostatic interactions .

- Electron-withdrawing groups (e.g., nitro in BG01405) may reduce metabolic stability but improve target affinity in specific contexts .

- Fluorine-containing analogs (e.g., ) often exhibit improved pharmacokinetic profiles due to increased lipophilicity and resistance to oxidative metabolism .

Biological Activity Trends :

- Compounds with bulky aryl-sulfonamide groups (e.g., and ) show moderate enzyme inhibition, suggesting steric and electronic compatibility with α-glucosidase or viral MTase active sites .

- The absence of polar groups in the target compound (4-butoxyphenyl) may limit water solubility but enhance blood-brain barrier penetration compared to sulfamoyl or nitro derivatives.

Pharmacological Potential: The anti-diabetic activity of ’s analogs (IC₅₀ ~80 μM) is weaker than the reference drug acarbose (IC₅₀ = 37 μM), indicating a need for further optimization . Angiotensin II receptor antagonists () highlight the broader therapeutic relevance of carboxamide-containing scaffolds beyond benzodioxine derivatives .

Q & A

Q. What are common synthetic routes for N-(4-butoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide?

The synthesis typically involves multi-step protocols:

- Amide coupling : Reacting 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid derivatives with 4-butoxyaniline using coupling agents like EDC/HOBt or DCC.

- Functional group introduction : The butoxyphenyl group is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

- Optimization : Reaction conditions (e.g., solvent polarity, temperature) are adjusted to improve yield (65–85%) and purity (>95%) .

Q. How is the purity of the compound verified during synthesis?

Analytical techniques include:

- Thin-layer chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization.

- High-performance liquid chromatography (HPLC) : Quantifies purity with reverse-phase C18 columns and UV detection (λ = 254 nm).

- Nuclear magnetic resonance (NMR) : Confirms structural integrity via H and C spectra, with emphasis on benzodioxine proton splitting patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized for low yields in amide coupling steps?

Key strategies include:

- Catalyst screening : Transition metals (e.g., Pd for cross-coupling) or organocatalysts (e.g., DMAP) improve coupling efficiency.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.

- Real-time monitoring : Use inline FTIR or mass spectrometry to detect intermediates and adjust reaction kinetics .

Q. What analytical techniques are used to characterize molecular interactions of this compound?

- X-ray crystallography : Resolves 3D structure, including dihedral angles between benzodioxine and butoxyphenyl moieties (e.g., 50–60° as seen in analogs) .

- Surface plasmon resonance (SPR) : Measures binding affinity to protein targets (e.g., enzymes), with reported values in µM ranges for similar carboxamides .

- Molecular docking : Predicts binding poses in silico using software like AutoDock Vina, validated by mutagenesis studies .

Q. How does the 4-butoxyphenyl substituent influence biological activity compared to other substituents (e.g., iodophenyl or methoxyphenyl)?

Substituent effects are assessed via:

- Lipophilicity : The butoxy group (logP ~3.5) enhances membrane permeability compared to polar iodo/methoxy groups.

- Target engagement : Bulkier substituents like butoxy may sterically hinder binding to shallow enzyme pockets, reducing IC values in kinase assays by 2–3-fold vs. smaller groups .

Q. How can researchers address contradictions in biological assay data (e.g., varying IC50_{50}50 values across studies)?

Potential resolutions include:

- Assay standardization : Control variables like buffer pH, ATP concentration (for kinase assays), or cell passage number.

- Solubility testing : Use dynamic light scattering (DLS) to detect aggregation, which may falsely inflate IC values.

- Orthogonal assays : Validate results with complementary techniques (e.g., fluorescence polarization vs. radiometric assays) .

Q. What strategies improve the compound’s stability in aqueous buffers for long-term studies?

- Accelerated stability testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS.

- Formulation : Use cyclodextrin encapsulation or lipid nanoparticles to reduce hydrolysis of the carboxamide group.

- pH optimization : Maintain buffers at pH 6–7 to minimize benzodioxine ring opening .

Q. How can computational methods aid in identifying novel biological targets for this compound?

- Pharmacophore modeling : Identify shared features with known inhibitors (e.g., hydrogen-bond acceptors in kinase ATP pockets).

- Quantitative structure-activity relationship (QSAR) : Correlate substituent electronic parameters (Hammett σ) with activity cliffs.

- Machine learning : Train models on ChEMBL bioactivity data to predict off-target interactions (e.g., GPCRs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.